Methyl 2-bromo-4-cyano-5-methoxyphenylacetate
Overview
Description
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-cyano-5-methoxyphenylacetate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method includes the bromination of 4-cyano-5-methoxyphenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 2-amino-4-cyano-5-methoxyphenylacetate.
Reduction: Formation of 2-bromo-4-aminomethyl-5-methoxyphenylacetate.
Oxidation: Formation of 2-bromo-4-cyano-5-hydroxyphenylacetate.
Scientific Research Applications
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential as a building block in drug synthesis.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-cyano-5-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-cyano-5-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-chloro-4-cyano-5-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-4-amino-5-methoxyphenylacetate: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and cyano groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-4-7(5-11(14)16-2)9(12)3-8(10)6-13/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRNASLWUEMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.